

# 1-nitropropene CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Nitropropene**

Cat. No.: **B1615415**

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## An In-depth Technical Guide to **1-Nitropropene**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **1-nitropropene**. This guide compiles the available information and provides context based on the known properties of structurally related compounds, such as 1-nitropropane and other nitroalkenes.

## Introduction

**1-Nitropropene** is an unsaturated nitroalkane with the chemical formula  $C_3H_5NO_2$ . Its structure, featuring a nitro group conjugated with a carbon-carbon double bond, makes it a reactive and potentially useful intermediate in organic synthesis. The presence of the electron-withdrawing nitro group activates the double bond for various nucleophilic addition reactions.

The primary identifier for **1-nitropropene** is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

Table 1: Chemical Identifiers for **1-Nitropropene**

Identifier	Value
CAS Number	3156-70-5
(E)-isomer CAS Number	17082-05-2
Molecular Formula	C <sub>3</sub> H <sub>5</sub> NO <sub>2</sub>
Molecular Weight	87.08 g/mol
IUPAC Name	1-nitroprop-1-ene

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **1-nitropropene** are not widely reported. The following table provides a summary of available and estimated data, with the properties of the saturated analogue, 1-nitropropane, included for comparison.

Table 2: Physicochemical Properties

Property	1-Nitropropene	1-Nitropropane
CAS Number	3156-70-5	108-03-2
Molecular Weight	87.08 g/mol	89.09 g/mol
Appearance	Not reported (likely a liquid)	Colorless liquid
Melting Point	Not reported	-108 °C[1][2]
Boiling Point	Not reported	132 °C[1][2]
Density	Not reported	0.998 g/cm <sup>3</sup> [1]
Vapor Pressure	Not reported	8 mmHg at 20°C[1]
Flash Point	Not reported	35 °C[1]
Solubility in Water	Not reported	1.4 mg/L[1]
pKa	Not reported	~17.0[1]

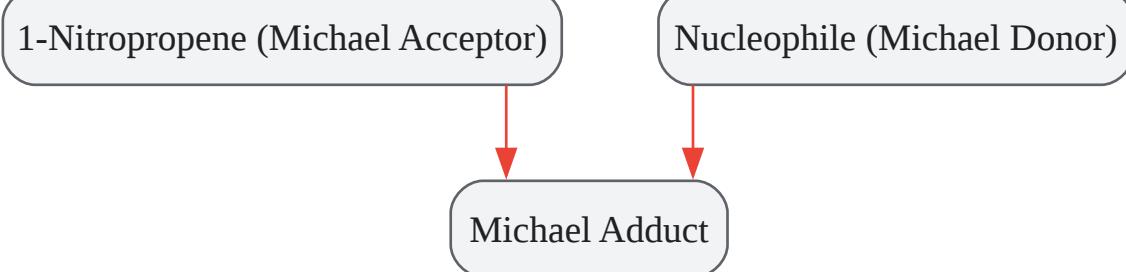
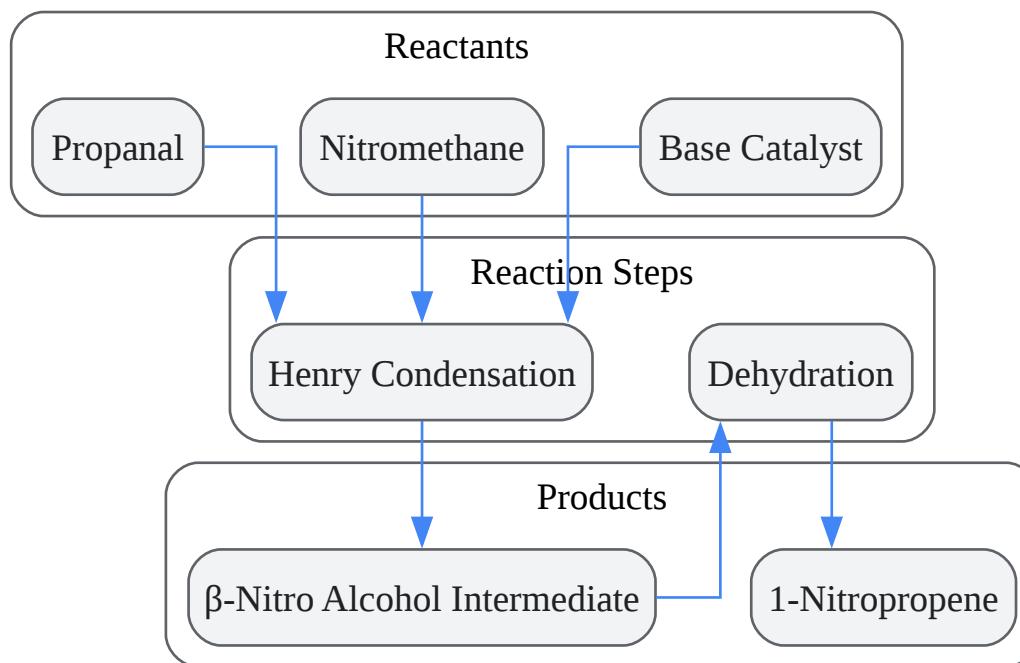
## Synthesis of 1-Nitropropene

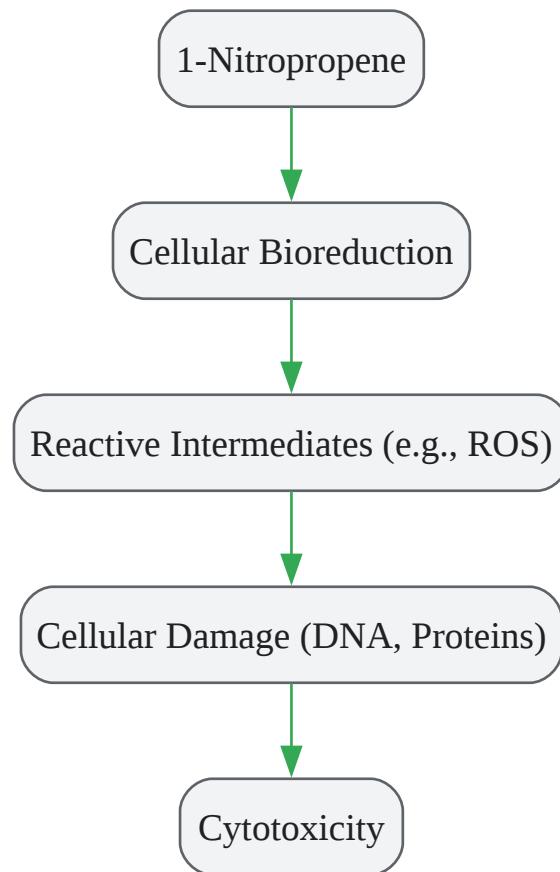
The most common method for the synthesis of nitroalkenes like **1-nitropropene** is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[3][4] This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For **1-nitropropene**, this would typically involve the reaction of nitromethane with propanal.

## Experimental Protocol: General Procedure for the Synthesis of 1-Nitropropene via the Henry Reaction

This protocol is a generalized procedure based on the known mechanism of the Henry reaction.[4][5][6]

- **Reaction Setup:** To a stirred mixture of nitromethane (1.0 equivalent) and a suitable solvent (e.g., water or an alcohol), a solution of propanal (1.2 equivalents) is added dropwise.
- **Catalysis:** A base catalyst (e.g., a primary amine like n-butylamine, or a mild inorganic base like sodium carbonate) is added portion-wise to maintain a basic pH.[3][5]
- **Reaction Conditions:** The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Formation of Nitroalkene:** The intermediate  $\beta$ -nitro alcohol is often not isolated. Dehydration to form **1-nitropropene** can be achieved by heating the reaction mixture, sometimes with the addition of a dehydrating agent or by performing the reaction in a system designed to remove water (e.g., with a Dean-Stark apparatus).[3]
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude **1-nitropropene** can then be purified by vacuum distillation.





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- To cite this document: BenchChem. [1-nitropropene CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615415#1-nitropropene-cas-number]

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